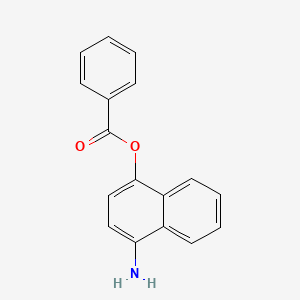
4-Aminonaphthalen-1-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氨基萘-1-基苯甲酸酯是一种有机化合物,其分子式为C17H13NO2。它是萘和苯甲酸的衍生物,其中氨基连接到萘环上,苯甲酸酯基团被酯化。该化合物以其在化学、生物学和工业等各个领域的应用而闻名。
准备方法
合成路线和反应条件
4-氨基萘-1-基苯甲酸酯的合成通常涉及用苯甲酸或其衍生物对4-氨基萘-1-醇进行酯化。一种常见的方法是用苯甲酰氯与4-氨基萘-1-醇在碱(如吡啶)存在下反应。反应在回流条件下进行,以生成所需的酯。
工业生产方法
4-氨基萘-1-基苯甲酸酯的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高该化合物的效率和产率。纯化通常通过重结晶或色谱技术实现。
化学反应分析
反应类型
4-氨基萘-1-基苯甲酸酯会发生各种化学反应,包括:
氧化: 氨基可以被氧化形成硝基衍生物。
还原: 该化合物可以被还原形成相应的胺类。
取代: 芳环可以发生亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 可以使用诸如氢化铝锂(LiAlH4)或氢气(H2)在催化剂存在下的还原剂。
取代: 亲电取代反应通常使用卤素(Cl2,Br2)或硝化剂(HNO3)等试剂。
主要生成物
氧化: 该化合物的硝基衍生物。
还原: 胺和其他还原形式。
取代: 卤代或硝基衍生物。
科学研究应用
4-氨基萘-1-基苯甲酸酯在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的前体,以及各种化学反应中的试剂。
生物学: 用于研究酶相互作用,以及在生物测定中用作荧光探针。
医药: 研究其潜在的治疗特性,以及作为药物开发中的构建块。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
4-氨基萘-1-基苯甲酸酯的作用机制涉及其与特定分子靶标的相互作用。氨基可以与生物分子形成氢键,而芳环可以参与π-π相互作用。这些相互作用可以影响酶、受体和其他蛋白质的功能,从而导致各种生物效应。
相似化合物的比较
类似化合物
4-氨基萘-1-基乙酸酯: 结构相似,但具有乙酸酯基团而不是苯甲酸酯基团。
4-氨基萘-1-基甲酸酯: 含有甲酸酯基团而不是苯甲酸酯基团。
4-氨基萘-1-基丙酸酯: 以丙酸酯基团代替苯甲酸酯基团。
独特性
4-氨基萘-1-基苯甲酸酯因其特定的酯键以及氨基和苯甲酸酯官能团的存在而具有独特性。这种组合允许广泛的化学反应性和生物相互作用,使其成为各种应用中的多功能化合物。
生物活性
4-Aminonaphthalen-1-yl benzoate (CAS No. 5410-72-0) is an organic compound that features both an amino group and a benzoate moiety attached to a naphthalene ring. Its molecular formula is C_{15}H_{13}N O_2, and it has a molecular weight of approximately 239.27 g/mol. This compound has garnered attention for its potential biological activities, which are explored in various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The presence of the amino group at the first position of the naphthalene ring and the benzoate group contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit cysteine cathepsins through a redox-based mechanism, which suggests potential applications in therapeutic contexts, particularly in cancer treatment .
- Antioxidant Activity : The compound is involved in the induction of reactive oxygen species (ROS), which can play a role in cellular signaling and apoptosis .
- Antiproliferative Effects : Analogous compounds have demonstrated antiproliferative activities, indicating that this compound may also possess similar properties .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Aminonaphthalen-2-ol | Hydroxyl group at the second position | Exhibits different biological activity profiles |
| 6-Aminonaphthalen-1-ol | Hydroxyl group at the sixth position | Known for its use in dye applications |
| 4-Aminobenzoic Acid | Amino group attached to a benzoic acid | Often used as a local anesthetic |
| 1,4-Diaminoanthracene | Two amino groups on an anthracene backbone | Exhibits strong anticancer properties |
The unique combination of functional groups in this compound may lead to distinct biological activities compared to these similar compounds.
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets. For instance, its ability to inhibit cysteine cathepsins suggests that it may bind to the active sites of these enzymes, leading to alterations in their function and subsequent effects on cellular processes such as apoptosis and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Inhibition of Cysteine Cathepsins : A study highlighted that compounds containing the 4-amino group exhibit time-dependent inhibition of cysteine cathepsins, emphasizing their potential as therapeutic agents against diseases where these enzymes are implicated .
- Antioxidant Mechanisms : Research has shown that the induction of ROS by aminophenol derivatives can lead to significant cellular effects, including apoptosis in cancer cells .
- Antiproliferative Activity : Related studies have indicated that derivatives of aminophenols exhibit potent antiproliferative effects against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .
属性
CAS 编号 |
5410-72-0 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
(4-aminonaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11H,18H2 |
InChI 键 |
MITXUNSPJMCZOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















